1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde
Description
1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde is an organooxygen compound featuring a cyclopentane ring substituted with an aldehyde group at position 1 and an oxolane (tetrahydrofuran) ring attached via a methylene bridge. This structure confers unique physicochemical properties, including moderate polarity due to the oxygen-rich oxolane moiety and reactivity from the aldehyde functional group.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(oxolan-2-ylmethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-9-11(5-1-2-6-11)8-10-4-3-7-13-10/h9-10H,1-8H2 |
InChI Key |
JUFJGTWZMJETPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2CCCO2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with oxolan-2-ylmethyl reagents under controlled conditions. One common method involves the use of cyclopentane-1-carbaldehyde as a starting material, which is then reacted with oxolan-2-ylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Acidic or basic conditions, often using catalysts like sulfuric acid or sodium hydroxide.
Major Products Formed
Oxidation: 1-[(Oxolan-2-yl)methyl]cyclopentane-1-carboxylic acid.
Reduction: 1-[(Oxolan-2-yl)methyl]cyclopentane-1-methanol.
Substitution: Various substituted cyclopentane derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the oxolan-2-ylmethyl group can interact with hydrophobic pockets in biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Observations :
- The aldehyde group in the target compound is more reactive than the ketone in 2,5-Di(cyclopentylidene)cyclopentan-1-one (), making it prone to nucleophilic additions or oxidations.
- The methyl substituent in the compound may reduce steric hindrance compared to the bulkier oxolane group in the target compound, affecting reaction kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
